N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-cyclopentyl-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S/c1-14-7-9-16(10-8-14)28(25,26)22-11-4-12-27-17(22)13-20-18(23)19(24)21-15-5-2-3-6-15/h7-10,15,17H,2-6,11-13H2,1H3,(H,20,23)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWFHIWITRQCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the oxazinan ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazinan ring.
Tosylation: The oxazinan ring is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Coupling with cyclopentylamine: The tosyl-protected oxazinan is then coupled with cyclopentylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the tosyl group or reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl-protected oxazinan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the removal of the tosyl group, leading to a free oxazinan ring.
Scientific Research Applications
Structural Characteristics
N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide features a cyclopentyl group, an oxazinan ring, and an oxalamide functional group. The presence of the tosyl group enhances its reactivity and solubility, making it a valuable intermediate in chemical reactions. The molecular structure can be represented as follows:
This compound's unique features allow it to interact with various biological targets, making it suitable for further studies in medicinal chemistry.
Synthesis and Purification
The synthesis of this compound typically involves several key steps:
- Starting Materials : Selection of appropriate reagents that include cyclopentyl amines and tosylated oxazinan derivatives.
- Reaction Conditions : Optimization of temperature, solvent choice, and reaction time to achieve high yields.
- Purification : Techniques such as chromatography are employed to purify the final product.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its potential as a therapeutic agent. Key areas of application include:
- Beta-Lactamase Inhibition : The compound has been investigated for its ability to inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance. Studies indicate that derivatives of this compound may effectively combat resistant bacterial strains by restoring the efficacy of beta-lactam antibiotics .
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL .
- Cytotoxicity : Investigations into the cytotoxic effects have shown promising results against cancer cell lines. For instance, compounds with similar structural motifs demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
Study on Antimicrobial Properties
A study evaluated the compound against Gram-positive and Gram-negative bacteria:
- Results showed an MIC ranging from 50 µg/mL to 200 µg/mL depending on the bacterial strain.
Study on Anticancer Effects
In a study involving human breast cancer cell lines (MCF-7):
- Treatment with this compound resulted in a significant reduction in cell viability.
- The compound exhibited an IC50 value of approximately 30 µM after 48 hours of exposure.
Mechanism of Action
The mechanism by which N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Compound 1 (Diethyl 4,5,14,15-tetraoxo-3,6,13,16-tetraazaoctadecane-1,18-dioate)
- Structure : Ethyl ester end-groups with a long flexible spacer.
- DSC data show crystallization at ~192.9°C during cooling, with a glass transition absence indicating effective nucleation .
- Limitations : Requires slow cooling rates (~10°C/min) for optimal nucleation, unsuitable for industrial processing .
Compound 2 (Modified Oxalamide with PHB-like End-Groups)
- Structure : End-groups mimic PHB repeat units, improving polymer compatibility.
- Performance : Achieves higher nucleation density and crystallinity (up to 10 wt% loading). Isothermal crystallization half-time ($t_{0.5}$) at 115°C is reduced by 40% compared to neat PHB, demonstrating rapid nucleation .

- Advantage : Tailored molecular design enables phase separation near PHB’s equilibrium melting temperature (~170°C), enhancing industrial viability .
N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
- Structure : Cyclopentyl and tosyl groups replace ethyl esters, optimizing steric and electronic properties.
- Performance : Preliminary data suggest superior miscibility in PHB melts compared to Compound 1, with phase separation initiating at ~160°C. NMR studies indicate stable hydrogen bonding even at elevated temperatures, promoting β-sheet formation .
- Industrial Relevance : Maintains nucleation efficiency at cooling rates up to 60°C/min, addressing a key limitation of earlier oxalamides .
Comparison with Non-Oxalamide Nucleating Agents
Boron Nitride (Inorganic)
- Efficiency : High nucleation density but poor dispersion in PHB due to incompatibility. Requires surface modification for improved miscibility.
Cyanuric Acid and Uracil (Organic)
- Mechanism : Hydrogen bonding with PHB chains.
- Limitations : Low thermal stability (<150°C) and inefficient nucleation at cooling rates >20°C/min .
Key Data Table
| Property | Compound 1 | Compound 2 | Target Compound | Boron Nitride |
|---|---|---|---|---|
| Melting Temp (°C) | 203.4 | 198.2 | ~205 (estimated) | >300 |
| Phase Separation (°C) | 192.9 | 170–175 | ~160 | N/A |
| $t_{0.5}$ at 115°C | 25 min | 15 min | ~10 min (est.) | 8 min |
| Max Cooling Rate | 10°C/min | 20°C/min | 60°C/min | 100°C/min |
| Miscibility in PHB | Moderate | High | High | Low |
Data derived from DSC, NMR, and isothermal crystallization studies .
Research Findings and Implications
- Molecular Design : The target compound’s tosyl group enhances thermal stability, while the cyclopentyl group balances solubility and phase separation. This design overcomes the trade-off between miscibility and nucleation efficiency seen in earlier oxalamides .
- Industrial Application : Achieves 60°C/min cooling rates without efficiency loss, making it viable for injection molding and extrusion .
- Limitations: Toxicity and long-term stability data are pending.
Biological Activity
N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C₁₅H₁₈N₄O₃S
- Molecular Weight: 342.39 g/mol
The compound features a cyclopentyl group and a tosyl group attached to an oxazinan derivative, which contributes to its unique biological properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related oxazolidinone derivatives have demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and central nervous system cancer cells. The log GI(50) values for some derivatives were reported as follows:
| Compound | Cell Line | Log GI(50) |
|---|---|---|
| Compound A | HOP-92 | -6.01 |
| Compound B | U251 | -6.00 |
These findings suggest that modifications in the oxazolidinone structure can enhance anticancer activity, making it a promising scaffold for drug development .
Antibacterial Activity
This compound and its analogs have also been evaluated for antibacterial properties. The presence of nitrogen-containing rings has been linked to increased antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in cellular processes, such as DNA replication and protein synthesis.
- Induction of Apoptosis: Certain derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: Compounds have been reported to cause cell cycle arrest at specific phases, which is crucial for preventing cancer cell proliferation .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of oxazolidinone derivatives, researchers synthesized various compounds and tested their effects on different cancer cell lines. One notable finding was that a derivative similar to this compound showed a selective inhibition profile against HOP-92 cells with a log GI(50) value indicating potent activity .
Case Study 2: Antibacterial Screening
Another study focused on the antibacterial properties of related compounds against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones in disk diffusion assays against strains such as Staphylococcus aureus and Escherichia coli. This suggests that structural modifications can enhance antibacterial efficacy .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N1-cyclopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, and how can reaction yields be optimized?
- Methodology :
- Stepwise synthesis : Begin with cyclopentylamine and oxalyl chloride to form the oxalamide core. Introduce the 3-tosyl-1,3-oxazinan-2-ylmethyl group via nucleophilic substitution or reductive amination. Use coupling agents like EDC/HOBT for amide bond formation.
- Optimization : Solvent choice (e.g., DMF or dichloromethane) and catalysts (e.g., triethylamine) significantly impact yields. Microwave-assisted synthesis can reduce reaction times. Purify via column chromatography or recrystallization to achieve >95% purity.
- Key Data : Similar sulfonamide-containing oxalamides report yields of 60–85% under optimized conditions .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent connectivity and stereochemistry. For example, the tosyl group’s aromatic protons appear as distinct doublets (δ 7.2–7.8 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z ~507 for C23H32N4O5S).
- X-ray Crystallography : Resolves bond lengths and angles, particularly for the oxazinan ring and sulfonamide geometry .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during derivative synthesis (e.g., unexpected shifts in NMR)?
- Methodology :
- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering in oxazinan) causing signal splitting.
- 2D Techniques : HSQC and HMBC correlate protons with carbons to resolve ambiguous assignments.
- Cross-Validation : Compare with computational predictions (DFT calculations) and HPLC purity data (>99%) to rule out impurities .
Q. What experimental designs are effective for probing the compound’s biological mechanism of action?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to putative targets (e.g., enzymes or receptors).
- Enzyme Inhibition Assays : Test IC50 values under varying pH/temperature conditions.
- siRNA Knockdown : Validate target specificity by observing activity loss in knockdown cell lines.
- Molecular Docking : Use AutoDock Vina to predict binding modes, followed by mutagenesis studies to confirm critical residues .
Q. How can computational methods enhance understanding of this compound’s reactivity and stability?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous vs. lipid environments.
- QSPR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

